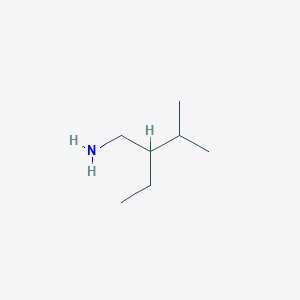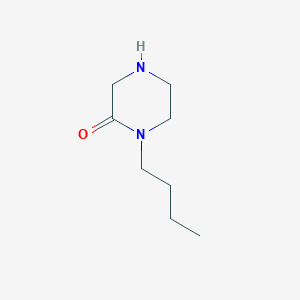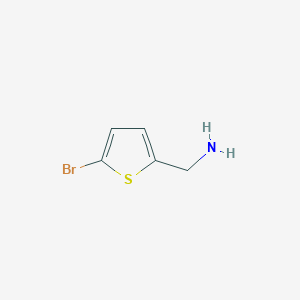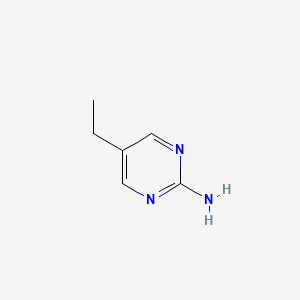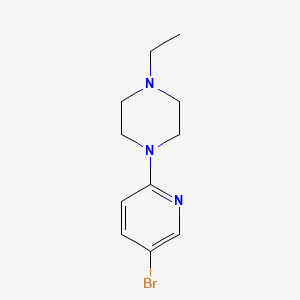
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals as antihistaminic and antimicrobial agents .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine, they do offer insights into related synthetic methods. For instance, the synthesis of 2-Phenylpiperazine, a related compound, involves the reaction of phenylacetic acid with phosphorus trichloride and bromine, followed by a reaction with ethylenediamine and reduction with lithium aluminum hydride . This method could potentially be adapted for the synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine by starting with a suitable bromopyridine derivative and following similar reaction steps.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined using X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . The benzimidazole ring system was found to be nearly planar, and the piperazine ring showed no significant distortion from a perfect chair conformation. Similar analytical methods would be used to analyze the molecular structure of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions, ring expansions, and coupling reactions. The presence of a bromine atom in 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine suggests that it could participate in nucleophilic substitution reactions, potentially leading to the formation of new compounds with different biological activities. The paper on bromido gold(i) complexes highlights the importance of substituents on the activity against cell lines, suggesting that modifications to the piperazine derivatives can significantly alter their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and ethyl groups can affect these properties. For example, the solubility in organic solvents and water can be crucial for the compound's application in biological systems. The chemical stability under various conditions is also important for its storage and handling. Although the papers provided do not give specific details on the physical and chemical properties of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine, such properties would be expected to be similar to those of related compounds .
Applications De Recherche Scientifique
Catalysis and Amination
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine is utilized in catalytic processes, particularly in the amination of aryl halides. A study by Lang et al. (2001) demonstrated the successful conversion of bromopyridine into aminopyridine using copper catalysis, highlighting the efficiency of this process with low catalyst loading and mild reaction conditions (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Potential Inhibitors
The compound has been explored in the synthesis of novel inhibitors, like in the study by Asghari et al. (2016), where derivatives were evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Compounds involving 1-ethylpiperazine showed significant inhibition (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Electron-Releasing and Attracting Properties
Barlin (1967) investigated the electron-releasing and attracting properties of compounds including bromopyridines and piperazine derivatives. This research provides insights into the reactivity and stability of such compounds, which is crucial for their application in various chemical reactions (Barlin, 1967).
Imaging and Diagnostic Applications
Wang et al. (2018) synthesized derivatives of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine for potential use in positron emission tomography (PET) imaging, highlighting the role of such compounds in diagnostic imaging and neuroinflammation research (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Anticancer Research
In anticancer research, derivatives of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine have been synthesized and tested for their efficacy against cancer cells. For instance, Demirci and Demirbas (2019) designed novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFWTJUNHFOKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634140 |
Source


|
| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |
CAS RN |
364794-57-0 |
Source


|
| Record name | 1-(5-Bromo-2-pyridinyl)-4-ethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
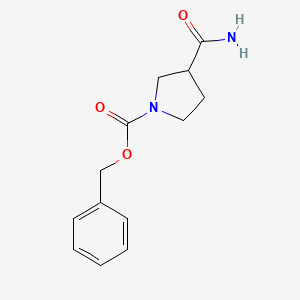

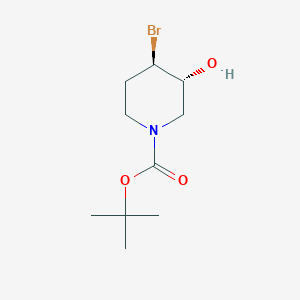

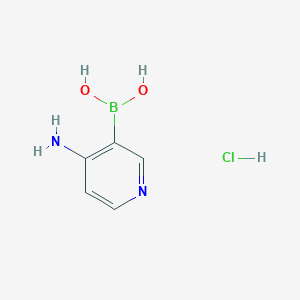

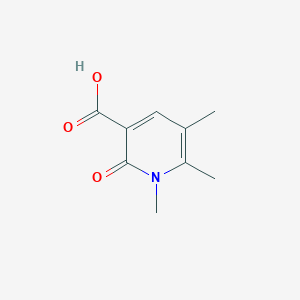
![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)
